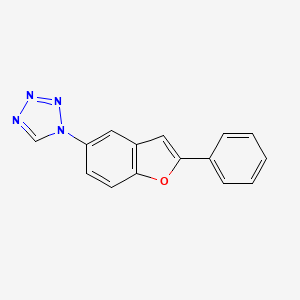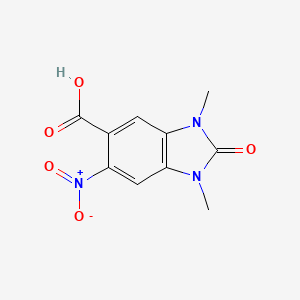![molecular formula C15H14FN3 B11477929 Imidazo[1,2-a]pyridine-2-methanamine, N-(4-fluorophenyl)-6-methyl-](/img/structure/B11477929.png)
Imidazo[1,2-a]pyridine-2-methanamine, N-(4-fluorophenyl)-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-FLUORO-N-({6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)ANILINE is a complex organic compound that features a fluorine atom, a methyl group, and an imidazo[1,2-a]pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-({6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)ANILINE typically involves multi-step reactions. One common approach is the condensation of 4-fluoroaniline with 6-methylimidazo[1,2-a]pyridine-2-carbaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as palladium or copper to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-({6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)ANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted anilines or imidazo[1,2-a]pyridine derivatives
Scientific Research Applications
4-FLUORO-N-({6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)ANILINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-({6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)ANILINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-FLUORO-N-({6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)BENZAMIDE
- 4-FLUORO-N-({6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)PHENOL
Uniqueness
4-FLUORO-N-({6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)ANILINE is unique due to its specific combination of functional groups and the presence of the imidazo[1,2-a]pyridine moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H14FN3 |
|---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
4-fluoro-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline |
InChI |
InChI=1S/C15H14FN3/c1-11-2-7-15-18-14(10-19(15)9-11)8-17-13-5-3-12(16)4-6-13/h2-7,9-10,17H,8H2,1H3 |
InChI Key |
SRHHKWWRDWWZDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)CNC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11477854.png)

![1-[(2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]proline](/img/structure/B11477867.png)
![6-hydroxy-4-(3-methoxyphenyl)-3-methyl-N-phenyl-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11477869.png)
![N-({[(diethylamino)(hydroxyimino)methyl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B11477871.png)
![Propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-[(2-phenylethyl)amino]-, methyl ester](/img/structure/B11477875.png)
![1-(2-butylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11477887.png)
![4-methyl-N-[(2E)-5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11477895.png)
![1H-Pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione, 5-(2-bromophenyl)-1,3-dimethyl-](/img/structure/B11477910.png)
![1,3-bis[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11477916.png)
![3-cyclohexyl-N-{2-[(phenoxyacetyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11477937.png)

![3-cyclohexyl-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B11477940.png)
